molecular formula C10H14N2O2 B13998998 ethyl N-(N-methylanilino)carbamate CAS No. 40887-55-6

ethyl N-(N-methylanilino)carbamate

Cat. No.: B13998998
CAS No.: 40887-55-6
M. Wt: 194.23 g/mol
InChI Key: XBXWBOZINYEMGT-UHFFFAOYSA-N
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Description

Ethyl N-(N-methylanilino)carbamate (CAS 40887-55-6) is a carbamate derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . As a compound featuring a carbamate group, it shares the characteristic -O-CO-NH- linkage that is known for its chemical and proteolytic stability, as well as its ability to serve as a versatile scaffold in medicinal chemistry . Carbamates are widely utilized in scientific research, particularly in the development of pharmacologically active compounds and as intermediates in organic synthesis . This specific derivative is for research and development use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40887-55-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(N-methylanilino)carbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)11-12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13)

InChI Key

XBXWBOZINYEMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ethyl N N Methylanilino Carbamate

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the target carbamate (B1207046) in a single key bond-forming step, typically by constructing the carbamate linkage from N-methylaniline and an appropriate ethyl-containing electrophile.

Amidation and Urethane Formation Mechanisms

The most straightforward and conventional direct synthesis of ethyl N-(N-methylanilino)carbamate involves the reaction of N-methylaniline with ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds as follows:

The nitrogen atom of N-methylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate.

This attack forms a transient tetrahedral intermediate.

The intermediate then collapses, expelling the chloride ion as a leaving group.

A proton is subsequently lost from the nitrogen atom, typically neutralized by a base, to yield the final product, this compound.

Kinetic studies on the reaction between substituted anilines and ethyl chloroformate have shown this to be a second-order reaction, proceeding through a two-step addition-elimination mechanism. rsc.orgrsc.org The rate-determining step can vary depending on the electronic properties of the aniline (B41778) derivative. rsc.org

Table 1: Direct Synthesis of this compound This table illustrates the primary reactants and conditions for the direct synthesis approach.

Reactant 1Reactant 2Common SolventCatalyst/BaseProduct
N-MethylanilineEthyl ChloroformateAcetone, Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM)Pyridine (B92270), TriethylamineThis compound

Role of Activating Agents and Catalysis in Carbamate Synthesis

In the direct synthesis from N-methylaniline and ethyl chloroformate, the reaction generates hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is essential. This base acts as an acid scavenger.

While strong catalysis is not always necessary for this specific reaction, the broader field of carbamate synthesis employs various catalytic systems to enhance efficiency, especially with less reactive precursors. acs.orgnih.gov These include:

Organocatalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N-methylimidazole (NMI) can be used to promote carbamate formation, often by activating the amine or another precursor. organic-chemistry.orgrsc.org

Metal Catalysts: Palladium, rhodium, and tin-based catalysts are used in various carbamate syntheses, such as oxidative carbonylation or transcarbamoylation reactions. acs.orgorganic-chemistry.org For instance, rhodium-catalyzed oxidative carbonylation can produce carbamates from amines, alcohols, and carbon monoxide.

Activating Agents: Reagents like N,N'-carbonyldiimidazole (CDI) can be used to "activate" an amine or alcohol. nih.govnih.gov For instance, a secondary amine can react with CDI to form a carbamoylimidazole intermediate, which is a stable and effective carbamoylating agent for reacting with alcohols. nih.govnih.gov

Indirect Synthetic Approaches and Precursor Functionalization

Indirect methods involve the synthesis of this compound through the modification of a precursor molecule that already contains a portion of the final structure.

Transformation of Related N-Methylaniline Derivatives

N-methylaniline itself is a derivative of aniline and can be synthesized through various methods, such as the reaction of aniline with dimethyl sulfate (B86663) or via reductive amination. google.com An indirect pathway to the target compound can leverage other functionalized aniline derivatives.

A plausible, though less direct, route could involve the Hofmann rearrangement of a suitable amide. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. acs.org In a modified version, this isocyanate can be trapped by an alcohol to form a carbamate. nih.govnih.gov For instance, N-methyl-2-phenylacetamide could theoretically undergo a rearrangement and be trapped by ethanol (B145695), although this is a more complex and less common approach for this specific target.

A more practical approach involves the sequential functionalization of aniline. This can be achieved via two primary sequences as outlined in Table 2.

Table 2: Indirect Synthesis Pathways via Aniline Functionalization This table outlines two potential multi-step sequences starting from aniline.

PathwayStep 1: Reagents & IntermediateStep 2: Reagents & Final Product
Pathway A Carbamoylation first: Aniline + Ethyl Chloroformate → Ethyl phenylcarbamateN-Methylation: Ethyl phenylcarbamate + Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) → this compound
Pathway B N-Methylation first: Aniline + Methylating Agent → N-MethylanilineCarbamoylation: N-Methylaniline + Ethyl Chloroformate → this compound

Derivatization of Pre-formed Carbamate Scaffolds

This strategy focuses on modifying an existing carbamate structure. The most relevant example for synthesizing this compound is the N-alkylation of a secondary carbamate precursor.

The key reaction is the N-methylation of ethyl phenylcarbamate. Ethyl phenylcarbamate is a commercially available compound or can be readily synthesized from aniline and ethyl chloroformate. sigmaaldrich.comnih.gov The nitrogen atom of this secondary carbamate can be deprotonated by a strong base (e.g., sodium hydride) to form a carbamate anion. This nucleophilic anion can then be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to install the methyl group and yield the desired tertiary carbamate. This method provides a clear and controlled way to build the N,N-disubstituted structure from a simpler, pre-formed carbamate scaffold.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related N,N-disubstituted carbamates aims to reduce the environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key areas of focus include the use of safer solvents and reaction conditions, and designing synthetic routes with high atom economy.

Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022) and volatile organic solvents. Modern approaches seek to replace these with safer, more environmentally friendly alternatives.

Phosgene-Free Synthesis: A major goal in green carbamate synthesis is the avoidance of highly toxic phosgene. Several alternative carbonyl sources have been developed. Routes utilizing urea (B33335), dialkyl carbonates, or carbon dioxide are prominent examples. For instance, N-substituted carbamates can be effectively synthesized from amines, urea, and alcohols over heterogeneous catalysts like TiO₂–Cr₂O₃/SiO₂. rsc.org Another green method involves the catalytic alcoholysis of disubstituted ureas over a TiO₂/SiO₂ catalyst, which provides a phosgene- and halogen-free pathway to carbamates. consensus.app

Use of Greener Solvents and Catalysts: The choice of solvent plays a critical role in the environmental footprint of a chemical process. Research has focused on using less hazardous solvents or eliminating them entirely. For example, a method for producing N-substituted ethyl carbamate uses tetrahydrofuran as a solvent under mild temperature conditions (40-45°C), which is considered more environmentally friendly than many chlorinated solvents. Some modern methods are designed to be solvent-free, with reactions proceeding in high yields with short reaction times, making the procedures highly attractive. conicet.gov.ar

Recent advancements also include the use of reusable and environmentally benign catalysts. Metal-organic frameworks and zeolites have been explored as catalysts that can be easily separated from the reaction mixture and reused, reducing waste. A green oxidation process for Hofmann rearrangement using oxone, KCl, and NaOH has been developed to synthesize N-aryl carbamates from aromatic amides in a single step, avoiding more toxic traditional reagents. nih.govnih.gov

Innovative Carbon Dioxide Utilization: Direct carboxylation of amines using carbon dioxide (CO₂) as a C1 source is a highly attractive green method. A method for synthesizing carbamates from ketones, amines, and CO₂ using an iodine-containing catalyst and a peroxide oxidant has been reported. google.com This approach utilizes a cheap, abundant, and non-toxic raw material while promoting atom economy.

Synthetic ApproachReagents/CatalystsSolvent/ConditionsGreen Advantage
Urea Alcoholysis Disubstituted Urea, Alcohol, TiO₂/SiO₂ catalystTypically high temperaturesPhosgene-free, reusable catalyst consensus.app
Hofmann Rearrangement Aromatic Amide, Oxone, KCl, NaOH, AlcoholAqueous/Alcoholic mediaAvoids toxic reagents, one-pot synthesis nih.gov
Carbonate Aminolysis N-methylaniline, Dimethyl Carbonate, Lewis Acid CatalystSolvent-free or high-boiling point solventPhosgene alternative, often high selectivity researchgate.net
Direct Carboxylation Ketone, Amine, CO₂, Iodine catalyst, PeroxideHigh-pressure reactor, 50-130°CUtilization of CO₂, atom economical google.com
Isocyanate Reaction Methoxycarbonylsulfenyl isocyanate, Alcohols/AminesSolvent-free, 60°CHigh yields, short reaction times, no solvent conicet.gov.ar

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Synthetic routes with high atom economy are preferred as they generate less waste.

Traditional vs. Green Synthesis Atom Economy: A conventional method for synthesizing ethyl N-methyl-N-phenylcarbamate involves the reaction of N-methylaniline with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reaction: C₆H₅NH(CH₃) + ClCOOC₂H₅ → C₆H₅N(CH₃)COOC₂H₅ + HCl

In this pathway, the hydrogen chloride (HCl) is a byproduct that is not incorporated into the final carbamate product. The atom economy for this type of substitution reaction is inherently less than 100%.

To improve efficiency, green synthetic designs focus on addition reactions where all reactant atoms are incorporated into the product. For example, the theoretical reaction of an isocyanate with an alcohol to form a carbamate is 100% atom-economical.

Reaction: C₆H₅N(CH₃)CO + C₂H₅OH → C₆H₅N(CH₃)COOC₂H₅

Reaction TypeReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Substitution N-methylaniline, Ethyl chloroformateEthyl N-methyl-N-phenylcarbamateHCl83.2%
Addition N-methylphenyl isocyanate, EthanolEthyl N-methyl-N-phenylcarbamateNone100%
DMC Aminolysis N-methylaniline, Dimethyl carbonateEthyl N-methyl-N-phenylcarbamateMethanol (B129727), Methyl N-methyl-N-phenylcarbamate*Variable, depends on selectivity

*Note: The reaction with dimethyl carbonate can be complex, potentially yielding a mix of carbamates if not controlled.

By focusing on catalytic cycles, phosgene-free reagents, and designing pathways that maximize the incorporation of starting materials into the final product, the synthesis of this compound can be made significantly more efficient and environmentally benign. researchgate.net

Mechanistic Investigations of Ethyl N N Methylanilino Carbamate Reactions

Hydrolysis and Transcarbamoylation Reaction Mechanisms

The cleavage of the carbamate (B1207046) bond in ethyl N-(N-methylanilino)carbamate can proceed through several mechanisms, influenced by the reaction conditions, particularly the pH. These reactions are central to understanding its stability and reactivity.

Acid-Catalyzed Hydrolysis Kinetics and Intermediates

The reaction is expected to follow an A-2 mechanism, which involves a bimolecular attack of water on the protonated carbamate. amelica.org The initial step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the rate-determining attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) and N-methylaniline would yield the final products.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescription
1Protonation of the carbonyl oxygen of the carbamate.
2Nucleophilic attack by a water molecule on the carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer from the attacking water molecule.
5Elimination of the ethoxy group (as ethanol) to form a protonated carbamic acid derivative.
6Decomposition of the carbamic acid derivative to N-methylaniline and carbon dioxide.

Kinetic studies on analogous compounds, such as N-(4-substitutedaryl) succinimides, have shown that the catalytic efficiency of different acids can vary, with an observed order of HCl > H2SO4 > HClO4, which is characteristic of an A-2 mechanism. amelica.org The rate of hydrolysis would be dependent on both the concentration of the carbamate and the hydronium ion concentration.

Base-Mediated Hydrolysis Pathways

Under basic conditions, the hydrolysis of carbamates can proceed through different pathways, primarily the BAC2 (base-catalyzed acyl-oxygen cleavage) and the E1cB (elimination unimolecular conjugate base) mechanisms. rsc.org For this compound, which is a tertiary carbamate lacking a proton on the nitrogen atom, the E1cB mechanism is not possible. Therefore, the hydrolysis is expected to proceed via the BAC2 pathway. rsc.org

This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ethoxide ion acting as the leaving group, to form a carbamate anion, which subsequently decomposes to N-methylaniline and carbon dioxide.

Table 2: Proposed BAC2 Hydrolysis Pathway for this compound

StepDescription
1Nucleophilic attack of a hydroxide ion on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Elimination of the ethoxide ion (ethanol).
4Formation of a carbamic acid intermediate.
5Rapid decarboxylation to yield N-methylaniline and carbonate.

Studies on the base-mediated hydrolysis of related aryl carbamates have shown that the reaction is first order with respect to both the carbamate and the hydroxide ion concentration. rsc.org The nature of the substituents on the aryl ring can significantly influence the rate of hydrolysis, with electron-withdrawing groups generally accelerating the reaction. rsc.org

Transamidation and Alcoholysis Reactions

Transamidation of carbamates offers a route to synthesize new amide or carbamate derivatives. For this compound, this would involve the reaction with a primary or secondary amine, leading to the displacement of the ethoxy group and the formation of a new urea (B33335) derivative. This reaction is typically catalyzed by acids, bases, or metal catalysts. researchgate.netresearchgate.net The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate.

Alcoholysis, the reaction with an alcohol, would result in the exchange of the alkoxy group. For instance, reaction with methanol (B129727) could yield mthis compound. This transesterification-like reaction is also typically catalyzed. The mechanism is analogous to transamidation, with the alcohol acting as the nucleophile.

Rearrangement Reactions Involving the Carbamate Moiety

The structure of this compound allows for the possibility of several types of rearrangement reactions, which could be induced thermally, photochemically, or through the use of specific reagents.

Intramolecular Cyclization and Ring-Closing Metathesis Analogs

Intramolecular cyclization reactions of carbamates can lead to the formation of various heterocyclic structures. For a derivative of this compound appropriately substituted on the aniline (B41778) ring, intramolecular cyclization could be envisaged. For example, if a suitable functional group were present on the ortho position of the phenyl ring, an intramolecular nucleophilic attack on the carbamate carbonyl could lead to a cyclic product.

While ring-closing metathesis (RCM) is a powerful tool for forming rings, it typically involves alkene moieties. An RCM analog for this compound is not straightforward. However, related copper-catalyzed intramolecular cyclizations of ene-carbamates to form indoles have been reported, highlighting the potential for cyclization reactions within this class of compounds under specific catalytic conditions.

Migratory Rearrangements of Anilino and Methyl Groups

Rearrangements involving the migration of aryl or alkyl groups are known for certain classes of compounds. In the context of this compound, the most plausible rearrangement would be a Smiles-type rearrangement or a related migratory process. A study on the gas-phase fragmentation of deprotonated 2-(N-methylanilino)ethanol showed a nitrogen-oxygen Smiles rearrangement.

For this compound, a theoretical rearrangement could involve the migration of the anilino or methyl group. However, such rearrangements are not commonly observed under typical conditions and would likely require specific activation, such as photolysis or the generation of a radical or anionic intermediate. Radical aryl migration reactions are known, but their application to this specific carbamate has not been reported. The relative migratory aptitude of the anilino versus the methyl group would depend on the specific mechanism and the nature of the intermediate involved. Generally, aryl groups have a higher migratory aptitude than alkyl groups in many rearrangements.

Electrophilic and Nucleophilic Reactions at the Carbamate Nitrogen and Carbonyl Carbon

The core reactivity of this compound involves two primary sites: the nucleophilic nitrogen atom and the electrophilic carbonyl carbon. The lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles, while the polarized carbonyl group is susceptible to attack by nucleophiles. The presence of both a methyl and a phenyl group on the nitrogen atom (the anilino nitrogen) significantly influences this reactivity compared to simpler carbamates.

The nitrogen atom in this compound is tertiary and part of an N-phenyl group. The lone pair on this nitrogen is delocalized into the phenyl ring, which reduces its nucleophilicity compared to a simple N-alkyl carbamate. However, it can still react with strong electrophiles.

Alkylation:

The N-alkylation of carbamates typically requires strong alkylating agents and often proceeds under basic conditions to deprotonate the carbamate nitrogen, forming a more nucleophilic carbamate anion. However, for a trisubstituted carbamate like this compound, deprotonation is not possible. Therefore, direct alkylation would involve the formation of a quaternary ammonium (B1175870) salt. Such reactions are generally challenging due to the reduced nucleophilicity of the nitrogen and potential steric hindrance.

Research on the N-alkylation of amides and carbamates often utilizes metal catalysts to facilitate the reaction with alcohols. researchgate.net For instance, iridium catalysts have been employed for the N-alkylation of amides with alcohols. researchgate.net While not directly studying this compound, these methods highlight the need for catalytic activation to achieve N-alkylation of related functionalities. Another approach involves the extrusive alkylation of carbamates, which demonstrates broad substrate scope and functional group tolerance, including olefins, electron-rich aromatic groups, and esters. nih.gov

Acylation:

N-acylation of carbamates is a known transformation that leads to the formation of N-acylcarbamates. These reactions are typically carried out using acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a catalyst. Studies have shown that heteropolyacids can effectively catalyze the N-acylation of various carbamates with carboxylic acid anhydrides under solvent-free conditions, affording good yields of the N-acyl products. sciforum.net

For this compound, the N-acylation would result in the formation of an N-acyl-N-methyl-N-phenyl carbamate derivative. The feasibility of this reaction would depend on the reactivity of the acylating agent and the reaction conditions. The electronic delocalization of the nitrogen lone pair into the phenyl ring might necessitate the use of a potent acylating agent and/or a catalyst to drive the reaction forward.

Table 1: Representative N-Acylation of Carbamates with Acetic Anhydride *

Carbamate SubstrateCatalystProductYield (%)Reference
Benzyl (B1604629) carbamateWells-Dawson heteropolyacidN-acetyl benzyl carbamate96 sciforum.net
Methyl carbamateNone (thermal)N-acetyl methyl carbamate-
Ethyl carbamateMgBr₂·OEt₂N-acetyl ethyl carbamate-

*This table presents data for the N-acylation of related carbamates to illustrate the general reactivity. Specific data for this compound is not available in the cited literature.

The carbonyl carbon of the carbamate group is electrophilic and is a prime target for nucleophilic attack. This can lead to the cleavage of the carbamate C-O or C-N bond, depending on the nature of the nucleophile and the reaction conditions. The stability of the potential leaving groups is a key determinant of the reaction pathway. In this compound, the potential leaving groups are the ethoxide ion (-OEt) and the N-methylanilino anion (-N(Me)Ph).

Hydrolysis:

The hydrolysis of carbamates can proceed via different mechanisms depending on the substitution pattern on the nitrogen atom and the pH of the medium. For N,N-disubstituted carbamates, hydrolysis under basic conditions typically occurs through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. acs.org This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can, in principle, expel either the ethoxide or the N-methylanilide group. Given that ethoxide is a better leaving group than the N-methylanilide anion, cleavage of the acyl-oxygen bond is generally favored, leading to the formation of the N-methyl-N-phenylcarbamic acid, which would likely decarboxylate under the reaction conditions to yield N-methylaniline.

Studies on the hydrolysis of N-methylated carbamates have been of interest in the context of drug metabolism and the design of prodrugs. researchgate.net The rate of hydrolysis is influenced by both electronic and steric factors. The presence of the electron-donating methyl group and the electron-withdrawing phenyl group on the nitrogen in this compound presents a complex electronic environment at the carbonyl center.

Aminolysis:

The reaction of carbamates with amines (aminolysis) can also proceed via nucleophilic attack at the carbonyl carbon. Research on the aminolysis of aryl N-phenylthiocarbamates with benzylamines has shown that these reactions are significantly faster than those of their oxygen-containing counterparts (aryl N-phenylcarbamates). nih.gov This suggests that the nature of the leaving group plays a crucial role in the reaction rate. For this compound, reaction with a primary or secondary amine could potentially lead to the formation of a urea derivative and ethanol. The reaction would likely proceed through a tetrahedral intermediate, with the relative leaving group ability of ethoxide and N-methylanilide influencing the product distribution.

Table 2: Mechanistic Pathways for Nucleophilic Attack on Carbamates *

ReactionNucleophileProposed MechanismKey IntermediateProductsReference
Basic HydrolysisOH⁻BAc2Tetrahedral IntermediateN-methylaniline + CO₂ + Ethanol acs.org
AminolysisR₂NHConcerted or StepwiseTetrahedral Intermediate or Transition StateUrea derivative + Ethanol nih.gov

*This table outlines the generally accepted mechanisms for nucleophilic attack on carbamates. The specific outcomes for this compound are predicted based on these general principles.

Computational and Theoretical Chemistry Studies of Ethyl N N Methylanilino Carbamate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational possibilities of a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, valued for its balance of accuracy and computational cost. For a molecule like ethyl N-(N-methylanilino)carbamate, a geometry optimization would typically be performed using a functional such as B3LYP, paired with a basis set like 6-31G* or larger. This process calculates the lowest energy arrangement of the atoms, providing key structural parameters.

While specific data for the target molecule is unavailable, studies on similar N-aryl carbamates focus on bond lengths (e.g., C-N, C=O), bond angles, and the crucial dihedral angles that define the molecule's shape, particularly the rotation around the N-phenyl and N-C(O) bonds. These parameters are critical for understanding steric hindrance and electronic conjugation.

Table 1: Representative DFT Functionals and Basis Sets for Carbamate (B1207046) Analysis

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry Optimization, Vibrational Frequencies
M06-2X 6-311++G(d,p) More accurate energetics, non-covalent interactions

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they provide valuable insights into electronic properties. An analysis of this compound would yield data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Other calculated properties would include the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the molecule's polarity and reactive sites.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to interpret or validate experimental results.

Theoretical Vibrational Frequencies and IR Spectra

Following a geometry optimization, the vibrational frequencies of this compound could be calculated, typically at the same level of theory (e.g., B3LYP/6-31G(d,p)). These calculations produce a theoretical infrared (IR) spectrum. Key vibrational modes for this molecule would include the C=O stretch (typically a strong band around 1700-1750 cm⁻¹), C-N stretching, and various C-H bending and stretching modes from the ethyl and phenyl groups. In published studies on related carbamates, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. researchgate.net

NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, this would predict the chemical environments of the ethyl protons, the N-methyl protons, and the distinct carbons of the phenyl ring. Comparing these theoretical shifts with experimental data helps confirm the molecular structure and conformation in solution.

Reaction Pathway Modeling and Transition State Analysis

While specific computational modeling for this compound is not found in the literature, experimental work has established its primary thermal decomposition pathway. A study by Daly and Ziolkowski demonstrated that the compound decomposes in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.net The reaction was found to be a unimolecular, first-order process.

This type of reaction is characteristic of a cis-elimination mechanism, similar to the pyrolysis of esters. A computational study would model this pathway by:

Locating the Transition State (TS): Calculating the high-energy structure that connects the reactant to the products. For this reaction, it would likely involve a six-membered cyclic transition state where a β-hydrogen from the ethyl group is transferred to the carbonyl oxygen.

Calculating Activation Energy: Determining the energy difference between the reactant and the transition state, which corresponds to the activation energy (Ea) of the reaction. The experimental study reported an activation energy of approximately 45.4 kcal/mol. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would confirm that the identified transition state correctly connects the reactant (this compound) and the products (N-methylaniline, CO₂, and C₂H₄).

Computational studies on analogous carbamates confirm that such six-membered cyclic transition states are typical for this class of thermal decomposition. researchgate.net

Energy Profiles for Key Synthetic and Degradative Reactions

The synthesis and degradation of this compound involve a series of chemical transformations, each with a characteristic energy profile. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for these reactions. By identifying transition states and calculating activation energies, a detailed, quantitative picture of the reaction kinetics and mechanisms can be developed.

For a common synthesis route, such as the reaction of N-methylaniline with ethyl chloroformate, theoretical calculations can elucidate the step-by-step mechanism. This involves modeling the nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the chloroformate, followed by the elimination of hydrogen chloride. The energy profile would reveal the energy barriers for each step, indicating the rate-determining step of the synthesis.

Similarly, the degradation pathways, such as hydrolysis, can be modeled. These calculations would explore the energetic feasibility of different mechanisms, for instance, whether the reaction proceeds via an acid-catalyzed or base-catalyzed pathway. The results would be critical in predicting the compound's stability under various environmental conditions.

Table 1: Hypothetical Energy Profile for a Synthetic Reaction Step of this compound Note: The following data is illustrative of the results obtained from DFT calculations and does not represent experimentally verified values.

Reaction Coordinate Species Relative Energy (kcal/mol)
Reactants N-methylaniline + Ethyl chloroformate 0.0
Transition State 1 [Reactant Complex]‡ +15.2
Intermediate Tetracoordinate Intermediate -5.8
Transition State 2 [Elimination of HCl]‡ +10.5
Products This compound + HCl -20.1

Intramolecular Hydrogen Bonding and Conformational Dynamics

The three-dimensional structure of this compound is not static; it is a dynamic ensemble of different conformations. The presence of rotatable bonds—specifically the C-N and C-O bonds—allows the molecule to adopt various spatial arrangements. The relative stability of these conformers is governed by a delicate balance of steric hindrance and subtle intramolecular interactions, including potential hydrogen bonds.

Conformational analysis involves systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. This results in a potential energy surface that maps out the low-energy conformers and the energy barriers that separate them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Table 2: Calculated Rotational Barriers for Key Bonds in this compound Note: These values are hypothetical and serve to illustrate the output of a computational conformational analysis.

Rotatable Bond Dihedral Angle(s) Energy Barrier (kcal/mol) Most Stable Conformer (Dihedral Angle)
C(aryl)-N C2-C1-N-C(methyl) ~6-8 ~45°
N-C(carbonyl) C(methyl)-N-C=O ~10-12 ~180° (trans)
C(carbonyl)-O N-C-O-C(ethyl) ~2-4 ~0° (cis)

Molecular Docking and Interaction Studies

Beyond its intramolecular characteristics, understanding how this compound interacts with other chemical entities is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery with biological targets, it is equally valuable for studying interactions with non-biological entities such as catalysts or material surfaces.

In the context of industrial chemical processes, for example, it would be insightful to model the interaction of this compound with the active sites of a heterogeneous catalyst. Docking simulations could predict the binding mode and affinity of the carbamate to a catalyst surface, such as a zeolite or a metal-impregnated support. These simulations calculate the interaction energy, which is composed of contributions from van der Waals forces, electrostatic interactions, and any potential hydrogen bonding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Catalyst Active Site Note: This table presents a hypothetical outcome of a molecular docking simulation.

Parameter Value
Catalyst Model Zeolite H-ZSM-5
Binding Site Brønsted Acid Site
Predicted Binding Energy (kcal/mol) -8.5
Key Interacting Residues/Atoms Framework Oxygen, Aluminum
Type of Interactions Hydrogen Bonding (O of C=O with H of acid site), van der Waals

Utilisation of Ethyl N N Methylanilino Carbamate As a Synthetic Intermediate and Reagent

Precursor in the Synthesis of Heterocyclic Compounds

The structural features of ethyl N-(N-methylanilino)carbamate make it an intriguing candidate for the synthesis of various heterocyclic compounds. The presence of a reactive N-phenyl group and the carbamate (B1207046) moiety offers multiple sites for cyclization reactions, paving the way for the construction of complex molecular architectures.

Pyrrole, Indole, and Quinoline Ring System Construction

While direct experimental evidence for the use of this compound in the synthesis of pyrroles, indoles, and quinolines is not extensively documented, its chemical nature suggests plausible synthetic routes based on established methodologies.

Pyrrole Ring System Construction: The synthesis of N-alkoxycarbonyl pyrroles has been achieved through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org This reaction proceeds efficiently and allows for the introduction of various amine protecting groups onto the pyrrole nitrogen. organic-chemistry.org By analogy, this compound could potentially undergo a similar reaction to yield N-(N-methylanilino)pyrrole derivatives. The general reaction scheme is presented below:

Reactant 1Reactant 2ProductConditions
This compound2,5-DimethoxytetrahydrofuranN-(N-methylanilino)pyrroleAcid catalysis

Indole and Quinoline Ring System Construction: The synthesis of indoles and quinolines often involves the cyclization of substituted anilines or related nitrogen-containing precursors. Given that this compound is a derivative of N-methylaniline, it could potentially be utilized in established synthetic protocols for these heterocycles. For instance, various methods for quinoline synthesis involve the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup-Doebner-Von Miller synthesis) or β-ketoesters (Conrad–Limpach synthesis). researchgate.net The N-methylanilino moiety of the carbamate could serve as the core aniline (B41778) component in these reactions, with the ethyl carbamate group potentially influencing the reactivity and substitution pattern of the resulting quinoline ring.

Formation of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are an important class of compounds with applications in supramolecular chemistry and materials science. youtube.comchemspider.com The synthesis of these macrocycles often involves the condensation of smaller nitrogen-containing building blocks. This compound, with its bifunctional nature, could potentially serve as a precursor in the formation of such macrocyclic structures. The N-methylanilino group can be incorporated into the macrocyclic ring, while the carbamate functionality could be modified or removed during the synthetic sequence.

Role in Protecting Group Chemistry

Carbamates are widely recognized as effective protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their removal. masterorganicchemistry.comchem-station.com

Temporary Protection of Secondary Amines

The ethyl carbamate group in this compound can be viewed as a protecting group for the secondary amine, N-methylaniline. By converting the basic and nucleophilic secondary amine into a less reactive carbamate, subsequent chemical transformations can be carried out on other parts of the molecule without interference from the amine. The carbamate group effectively "masks" the reactivity of the secondary amine, allowing for selective reactions at other sites.

Strategies for Selective Deprotection

More selective and milder deprotection methods have also been developed. One such method involves the use of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method has been shown to be particularly effective for the cleavage of certain carbamates and offers an alternative to harsh acidic or basic conditions. organic-chemistry.org The selectivity of deprotection can be influenced by the nature of the carbamate and the reaction conditions employed, allowing for orthogonal protection strategies in complex syntheses. organic-chemistry.org

Ligand Design and Coordination Chemistry (if applicable to non-biological systems)

The presence of both nitrogen and oxygen atoms in the carbamate group, as well as the nitrogen atom of the anilino moiety, suggests that this compound could function as a ligand in coordination chemistry. A study on a related compound, ethyl (2-(methylcarbamoyl)phenyl)carbamate, has demonstrated its ability to form mixed ligand complexes with Ni(II) and Co(II) ions. mdpi.com In these complexes, it was found that the nitrogen atom is involved in the coordination with the metal center. mdpi.com

Investigation of Metal-Carbamate Interactions

The study of interactions between metal ions and carbamate ligands is a significant area of research, offering insights into coordination chemistry, reaction mechanisms, and the development of new materials. While direct research specifically investigating the interactions of this compound with metal centers is not extensively documented in publicly available scientific literature, the broader class of carbamates provides a framework for understanding these potential interactions.

Carbamate ligands, characterized by the R₂NCOO⁻ functional group, are known to coordinate with a wide variety of metal ions through their oxygen atoms, acting as bidentate or monodentate ligands. The nature of the substituents on the nitrogen atom can significantly influence the electronic and steric properties of the carbamate, thereby affecting the stability and structure of the resulting metal complexes.

In the hypothetical case of this compound, the presence of both a methyl and an anilino group on the nitrogen atom would introduce specific steric and electronic effects. The phenyl ring of the anilino group could influence the coordination geometry and the reactivity of the metal center through electronic delocalization or steric hindrance.

Table 1: Potential Coordination Modes of Carbamate Ligands with Metal Centers

Coordination ModeDescriptionPotential Influence of this compound Structure
MonodentateOne oxygen atom of the carbamate group coordinates to the metal center.The steric bulk of the N-methylanilino group might favor this mode in sterically crowded complexes.
Bidentate ChelatingBoth oxygen atoms of the carbamate group coordinate to the same metal center, forming a four-membered ring.This is a common coordination mode for carbamates and would likely be observed.
Bidentate BridgingThe two oxygen atoms of the carbamate group coordinate to two different metal centers, linking them together.The electronic properties of the anilino group could influence the stability of such bridged structures.

Further research would be necessary to experimentally determine the specific coordination behavior of this compound with various metals and to characterize the resulting complexes.

Application in Homogeneous Catalysis

Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants, often in a liquid solution. Metal-carbamate complexes have been explored as catalysts or catalyst precursors in a range of organic transformations. The carbamate ligand can play several roles in a catalytic cycle, including acting as a supporting ligand to stabilize the metal center, participating directly in the reaction mechanism, or being a precursor that decomposes to generate the active catalytic species.

Given the lack of specific literature on the catalytic applications of this compound, its potential in homogeneous catalysis can only be extrapolated from the known reactivity of related carbamate complexes. For instance, metal-carbamate complexes have been investigated in processes such as carbon dioxide fixation and polymerization reactions.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionPotential Role of the Carbamate LigandHypothetical Example
Polymerization The carbamate ligand could act as an initiator or a component of the catalyst system for ring-opening polymerization of lactones or other cyclic monomers.A zinc complex of this compound catalyzing the polymerization of caprolactone.
Cross-Coupling Reactions The electronic properties of the N-methylanilino group could modulate the reactivity of a transition metal catalyst (e.g., palladium or nickel) in reactions like Suzuki or Heck couplings.A palladium(II) complex with this compound ligands as a pre-catalyst for the Suzuki coupling of aryl halides.
Carbon Dioxide Utilization Metal-carbamate complexes are intrinsically linked to CO₂ chemistry and could potentially catalyze reactions involving the incorporation of carbon dioxide into organic molecules.A copper complex catalyzing the carboxylation of a terminal alkyne using CO₂ as the carbon source.

The successful application of this compound in homogeneous catalysis would depend on the stability of its metal complexes under reaction conditions and the electronic and steric influence of the N-methylanilino moiety on the catalytic activity of the metal center. Experimental studies are required to validate these hypothetical applications.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution and in the solid state. It provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle of a compound like ethyl N-(N-methylanilino)carbamate. sdsu.edu

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the ethyl group protons (the CH₂ and CH₃) and within the aromatic protons of the anilino group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is a powerful technique for assigning carbon signals based on their attached protons. For instance, the methyl and methylene (B1212753) carbons of the ethyl group would show cross-peaks with their respective protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educolumbia.edu This is crucial for connecting different parts of the molecule. For this compound, HMBC would show correlations from the N-methyl protons to the N-methyl carbon and the adjacent aromatic carbon, as well as to the carbamate (B1207046) carbonyl carbon. Similarly, the ethyl group protons would show correlations to the carbamate carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Carbamate C=O-~155-158Ethyl CH₂, N-Methyl CH₃
Ethyl CH₂~4.1-4.3 (q)~61-63Carbamate C=O, Ethyl CH₃
Ethyl CH₃~1.2-1.4 (t)~14-16Ethyl CH₂
N-Methyl CH₃~3.2-3.4 (s)~38-40Aromatic C-ipso, Aromatic C-ortho, Carbamate C=O
Aromatic C-ipso-~145-148Aromatic H-ortho, N-Methyl H
Aromatic C-ortho~7.1-7.3 (d)~120-122Aromatic C-ipso, Aromatic C-meta
Aromatic C-meta~7.3-7.5 (t)~129-131Aromatic C-ortho, Aromatic C-para
Aromatic C-para~7.2-7.4 (t)~124-126Aromatic C-meta

This data is predicted based on known values for similar structures and general NMR principles. rsc.orgoregonstate.educhemicalbook.com

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.net For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can be used to study polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions in the crystal lattice. researchgate.netresearchgate.net This technique is instrumental in characterizing the final solid product and ensuring batch-to-batch consistency in a research or manufacturing setting.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₀H₁₄N₂O₂). Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for analyzing polar molecules like carbamates. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₀H₁₅N₂O₂⁺195.1128
[M+Na]⁺C₁₀H₁₄N₂O₂Na⁺217.0947

This data is predicted and serves as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, common fragmentation pathways would involve the cleavage of the carbamate group. mdpi.commdpi.com

Predicted Fragmentation Pathways:

Loss of the ethoxycarbonyl group (-CO₂C₂H₅): This would lead to a fragment corresponding to the N-methylanilino portion of the molecule.

Cleavage of the N-N bond: This could result in fragments corresponding to the ethyl carbamate and N-methylaniline radical cations.

McLafferty rearrangement: If applicable, this could lead to the loss of ethylene (B1197577) from the ethyl group.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
195.11121.09C₃H₄O₂ (ethoxycarbonyl radical)
195.11106.06C₂H₅NCO (ethyl isocyanate)
195.1177.04C₆H₅NCH₃ (N-methylaniline)

These fragmentation patterns are predicted based on the general principles of mass spectrometry. nih.govyoutube.com

Chromatographic Techniques for Reaction Mixture Analysis and Isolation

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress, the assessment of product purity, and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carbamates. nih.gov For this compound, a reversed-phase HPLC method would likely be employed.

Table 4: Representative HPLC Conditions for the Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol (B129727)
Detector UV-Vis (e.g., at 254 nm) or Mass Spectrometer (LC-MS)
Flow Rate ~1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

These are general conditions and would require optimization for specific applications. nih.govnih.gov

By coupling HPLC with a mass spectrometer (LC-MS), it is possible to obtain both retention time data and mass spectral information for each component of a mixture. mdpi.comnih.gov This is particularly useful for identifying byproducts and impurities in a synthesis reaction. For preparative applications, the conditions can be scaled up to isolate pure this compound for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. While many carbamates are thermally labile, GC-MS can be a suitable method for the analysis of N,N-disubstituted carbamates, which often exhibit greater thermal stability. In the context of this compound, GC-MS would be employed to monitor the progress of its synthesis, identify byproducts, and assess the purity of the final product, provided it does not undergo significant on-column degradation.

Research on related N-methyl aniline (B41778) compounds has demonstrated the utility of GC-MS for their determination in various matrices. researchgate.netresearchgate.net A typical GC-MS method for a compound like this compound would involve a capillary column, such as a DB-5ms or equivalent, which has a non-polar stationary phase suitable for a wide range of analytes. The sample, dissolved in a suitable organic solvent, is injected into the heated injector port, where it is vaporized. The volatile analytes are then carried by an inert gas, typically helium, through the column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase.

The mass spectrometer serves as a highly specific detector. As the separated components elute from the GC column, they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a molecular fingerprint of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For instance, fragmentation of carbamates often involves the loss of the alkoxy group or cleavage of the N-C(O) bond. nih.gov

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below, based on methods for similar compounds. researchgate.net

Parameter Condition
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 70 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 6 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 50-500

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Batches

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally unstable, making it highly suitable for many carbamates. advancechemjournal.com For this compound, HPLC is the method of choice for determining the purity of research batches, quantifying the compound, and analyzing reaction mixtures.

The versatility of HPLC lies in the variety of stationary and mobile phases available, allowing for the optimization of separations for a broad spectrum of analytes. For a moderately polar compound like this compound, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of the target compound from any impurities.

Detection is typically achieved using a UV-Vis detector, as the phenyl group in this compound will absorb UV light. The wavelength of detection would be set to the absorbance maximum of the compound to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentration. The purity of a research batch can then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A representative HPLC method for the purity assessment of a research batch of this compound is detailed below, based on established methods for related carbamates. nih.govthermofisher.com

Parameter Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Gradient Program e.g., Start with 50% Acetonitrile, increase to 95% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Conformation

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for the elucidation of the absolute structure of a compound in the solid state. carleton.edu To perform SCXRD analysis on this compound, a high-quality single crystal of the compound must first be obtained. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

The positions and intensities of the diffraction spots are then used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. This model reveals precise bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation in the solid state. For this compound, SCXRD would definitively confirm the connectivity of the atoms and reveal the spatial orientation of the ethyl group, the methyl group, and the phenyl ring relative to the carbamate functionality.

While a crystal structure for this compound is not publicly available, analysis of related N-phenylcarbamate structures provides insight into the type of data that would be obtained. nih.govresearchgate.net For example, crystallographic studies of similar carbamates reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. The table below presents hypothetical crystallographic data for this compound, based on data for a related compound, Phenyl N-phenylcarbamate. nih.gov

Parameter Hypothetical Value for this compound
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.5
b (Å) 20.0
c (Å) 6.0
α, β, γ (°) 90, 90, 90
Volume (ų) 1140
Z 4
Calculated Density (g/cm³) 1.35

Derivatives and Analogues of Ethyl N N Methylanilino Carbamate

Structure-Reactivity Relationships in N-Methylanilino Carbamates

The reactivity of N-methylanilino carbamates is intrinsically linked to their molecular structure. Key determinants of this relationship include the electronic effects of substituents on the aromatic ring and the steric and hydrophobic effects of the alkyl chain on the carbamate (B1207046) group.

Substituents on the aniline (B41778) ring can significantly alter the electron density and, consequently, the reactivity of the carbamate. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring modifies the nucleophilicity of the nitrogen atom and the stability of the carbamate linkage.

Table 1: Predicted Impact of Aromatic Ring Substituents on the Reactivity of Ethyl N-(N-Methylanilino)carbamate Analogues

Substituent TypePosition on RingPredicted Effect on ReactivityRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Ortho, ParaDecreaseIncreases electron density on the nitrogen, reducing the electrophilicity of the carbonyl carbon.
Electron-Withdrawing (e.g., -NO₂, -CN)Ortho, ParaIncreaseDecreases electron density on the nitrogen, increasing the electrophilicity of the carbonyl carbon and susceptibility to nucleophilic attack.
Halogens (e.g., -Cl, -F)AnyIncrease (Inductive) / Decrease (Resonance)The net effect depends on the balance between the inductive withdrawal and resonance donation, but typically increases reactivity.

The length of the alkyl chain in the ester portion of the carbamate can influence its stability through steric and hydrophobic effects. While aromaticity of the carbamate O-substituent is critical for hydrolytic reactivity, the nature of the alkyl group also plays a role. nih.gov

Studies on the adsorption of molecules with varying alkyl chain lengths have shown that longer chains lead to increased hydrophobic interactions. nih.govresearchgate.net This increased hydrophobicity can affect the carbamate's solubility in different media and its interaction with other molecules, which can in turn impact its stability. For example, in aqueous environments, a longer alkyl chain might lead to aggregation or sequestration in non-polar environments, effectively shielding the carbamate linkage from hydrolysis.

Kinetic analyses of esterification reactions have also demonstrated that reaction rates can be inversely proportional to the alkyl chain length of both the alcohol and acid reactants, which is consistent with the Taft relationship for polar and steric effects. rsc.org This suggests that increasing the length of the ethyl group in this compound to propyl, butyl, or longer chains could sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby increasing the carbamate's stability.

Table 2: Predicted Influence of Ester Alkyl Chain Length on Carbamate Stability

Alkyl ChainPredicted Effect on StabilityPrimary Influencing Factor
MethylLowerLess steric hindrance, higher hydrophilicity.
EthylBaselineReference point for comparison.
PropylHigherIncreased steric hindrance and hydrophobicity.
Butyl and longerHighestSignificant increase in steric hindrance and hydrophobicity.

Synthesis and Chemical Characterization of Related Carbamate Derivatives

The synthesis of derivatives of this compound can be achieved by modifying either the ester moiety or the N-substituents, allowing for a systematic study of structure-activity relationships.

Carbamate esters can be synthesized through several general routes, such as the reaction of isocyanates with alcohols or the reaction of chloroformates with amines. wikipedia.org To create analogues of this compound with different ester groups, one could react N-methylaniline with the appropriate alkyl chloroformate. For example, reacting N-methylaniline with methyl chloroformate would yield mthis compound, while using propyl chloroformate would produce the propyl analogue.

Another synthetic approach involves the reaction of primary or secondary amines with dialkyl carbonates. nih.gov For instance, the synthesis of methyl carbamates has been achieved by reacting primary aliphatic amines with dimethyl carbonate. nih.gov

Table 3: Synthesis of N-(N-Methylanilino)carbamate Ester Analogues

Target CompoundAlcohol Precursor for ChloroformateReagentsGeneral Reaction
Mthis compoundMethanol (B129727)N-Methylaniline, Methyl Chloroformate, BaseC₇H₉N + ClCOOCH₃ → C₉H₁₁NO₂ + HCl
This compoundEthanol (B145695)N-Methylaniline, Ethyl Chloroformate, BaseC₇H₉N + ClCOOC₂H₅ → C₁₀H₁₃NO₂ + HCl
Propyl N-(N-methylanilino)carbamatePropanolN-Methylaniline, Propyl Chloroformate, BaseC₇H₉N + ClCOOC₃H₇ → C₁₁H₁₅NO₂ + HCl

The resulting products would be characterized using standard spectroscopic methods such as ¹H and ¹³C NMR to confirm the structure and purity. mdpi.com

Analogues with different substituents on the nitrogen atom can be synthesized to explore the effects of steric bulk and electronic properties. A general method for preparing N-substituted ethyl carbamates involves the reaction of an appropriate isocyanate with an alcohol. google.com Alternatively, starting with a different substituted aniline, such as N-ethylaniline or N-propylaniline, and reacting it with ethyl chloroformate would yield the desired analogues.

The synthesis of N-methylated derivatives is a common strategy to modify the biological and chemical properties of amine-containing compounds. mdpi.com For example, a zinc-catalyzed reaction has been used for the N-formylation and N-methylation of amines using CO₂ and hydrosilanes. rsc.org

Table 4: Hypothetical Analogues of this compound with Modified N-Substituents

Analogue NameN-SubstituentsStarting Amine
Ethyl N-(N-ethylanilino)carbamateN-Ethyl, PhenylN-Ethylaniline
Ethyl N-(N-propylanilino)carbamateN-Propyl, PhenylN-Propylaniline
Ethyl N-(N-methyl-4-methoxyanilino)carbamateN-Methyl, 4-MethoxyphenylN-Methyl-4-methoxyaniline
Ethyl N-(N-methyl-4-nitroanilino)carbamateN-Methyl, 4-NitrophenylN-Methyl-4-nitroaniline

These synthesized analogues would be characterized by NMR spectroscopy and mass spectrometry to confirm their molecular structures. researchgate.net

Comparative Analysis of Reaction Profiles with Analogous Structures

By comparing the reaction profiles of this compound with its synthesized analogues, a clearer understanding of structure-reactivity relationships can be established.

The hydrolytic stability is a key reaction profile to consider. Based on the principles discussed earlier, one would predict that an analogue with an electron-donating group like a methoxy (B1213986) group on the para position of the aniline ring would exhibit greater stability towards hydrolysis compared to the parent compound. nih.gov In contrast, an analogue with a nitro group at the same position would be significantly less stable.

Similarly, changing the alkyl group on the nitrogen from methyl to ethyl or propyl would introduce greater steric hindrance around the nitrogen and the carbamate carbonyl group. This increased steric bulk would likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.

The length of the ester alkyl chain also plays a critical role. Increasing the chain length from ethyl to propyl or butyl would enhance hydrophobicity and could decrease reaction rates in polar, protic solvents due to both steric hindrance and altered solvation effects. rsc.orgnih.gov

Table 5: Comparative Predicted Reaction Profiles of N-(N-Methylanilino)carbamate Analogues

CompoundKey Structural ModificationPredicted Relative Hydrolytic StabilityPredicted Relative Reaction Rate with Nucleophiles
This compoundBaselineBaselineBaseline
Ethyl N-(N-methyl-4-methoxyanilino)carbamateElectron-donating group on phenyl ringHigherLower
Ethyl N-(N-methyl-4-nitroanilino)carbamateElectron-withdrawing group on phenyl ringLowerHigher
Ethyl N-(N-ethylanilino)carbamateLarger N-alkyl groupHigherLower
Propyl N-(N-methylanilino)carbamateLonger ester alkyl chainHigherLower

This comparative analysis, grounded in the synthesis and characterization of a matrix of related compounds, allows for the systematic deconstruction of the electronic and steric factors that govern the chemistry of this compound.

Future Research Directions and Unexplored Avenues for Ethyl N N Methylanilino Carbamate Chemistry

Novel Synthetic Transformations

The future of synthetic chemistry for ethyl N-(N-methylanilino)carbamate lies in developing novel transformations that expand its utility as a chemical intermediate. Current synthetic routes are established, but the molecule's inherent functionality is ripe for further, more complex derivatization.

Future research could pivot towards leveraging the compound's structure for innovative synthetic methodologies:

Catalytic C-H Activation: The two phenyl rings on the aniline (B41778) nitrogen present prime targets for late-stage functionalization via C-H activation. Research into regioselective ortho-, meta-, or para-functionalization using transition-metal catalysis (e.g., Palladium, Rhodium, Iridium) could yield a diverse library of novel derivatives. nih.gov Such methods would be more atom-economical than traditional cross-coupling approaches that require pre-functionalized starting materials.

Photocatalytic and Electrochemical Approaches: Modern synthetic methods like photocatalysis and electrochemistry offer green and mild alternatives for bond formation. rsc.orgrsc.org Future studies could explore the use of visible-light photocatalysis to initiate novel coupling reactions or cyclizations involving the carbamate (B1207046) or aniline moieties. acs.orgrsc.orgnih.govdigitellinc.com Electrochemical synthesis could provide a reagent-free method to activate the molecule for subsequent transformations. rsc.orgrsc.orgsid.ir

Advanced C-N Bond Formation: While the core N-aryl linkages are present, developing novel catalytic methods for the synthesis of analogs is a key research avenue. This could involve exploring advanced cross-coupling reactions or decarboxylative C-N formation strategies to access structurally similar compounds with varied substitution patterns. nih.govorganic-chemistry.orgtcichemicals.com

Derivatization of the Carbamate Group: The carbamate functional group itself is a handle for further transformation. Research could focus on catalytic transcarbamoylation to introduce different ester groups or reactions that cleave the carbamate to reveal the N-methylaniline core in situ for subsequent one-pot reactions.

Advanced Applications in Materials Science (excluding properties)

The structural motifs within this compound suggest its potential as a valuable building block in the synthesis of advanced materials. While its intrinsic properties are not the focus, its application as a precursor or monomer in materials synthesis is an area warranting significant investigation.

Precursor for Functional Polymers: The molecule could serve as a monomer in polymerization reactions. For instance, by incorporating polymerizable groups onto the phenyl rings, it could be used to synthesize novel polyurethanes or other polymers with tailored functionalities. A significant area of exploration is its use in creating sequence-defined polymers, where the specific arrangement of carbamate units can encode information. acs.org

Synthesis of Informational Macromolecules: There is growing interest in creating polymers that can store information at the molecular level. Iterative synthetic approaches on a solid support could be developed to incorporate this compound units into precise sequences, creating aperiodic informational macromolecules. acs.org

Building Block for Organic Electronics: The N,N-diaryl-N-methylamino core is structurally related to components used in materials for organic electronics. Future research could investigate the conversion of this compound into precursors for organic light-emitting diodes (OLEDs), conductive polymers, or materials for photovoltaic applications. The N-aryl structure is a key feature in many hole-transporting materials.

Carbamate-Functionalized Materials: The entire molecule could be grafted onto existing polymer backbones that possess reactive sites (e.g., hydroxyl groups) via transcarbamoylation reactions. google.com This would create materials with surfaces or bulk functionalities imparted by the carbamate derivative, potentially influencing adhesion, solubility, or compatibility with other materials.

Green Synthesis and Sustainable Chemistry Initiatives

Aligning the synthesis of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

CO2 as a C1 Feedstock: A major thrust in green chemistry is the utilization of carbon dioxide as a renewable C1 source. rsc.org Future research should focus on developing catalytic systems (e.g., using gold, copper, or metal-free catalysts) that can directly incorporate CO2 to form the carbamate moiety, replacing traditional, more hazardous reagents like phosgene (B1210022) or chloroformates. acs.orgnih.govsid.irresearchgate.net

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers high selectivity under mild, aqueous conditions. Investigating the use of promiscuous esterases or acyltransferases for the synthesis of this compound from corresponding amines and carbonates is a promising and unexplored avenue. nih.gov

Development of Greener Reaction Media: Moving away from volatile and toxic organic solvents is paramount. Research into conducting the synthesis in greener media such as water, ionic liquids, or supercritical fluids would represent a significant sustainability advance. researchgate.netnih.govnih.gov

Catalyst Recyclability: Employing heterogeneous catalysts or catalysts immobilized on supports (e.g., magnetic nanoparticles or polymers) would facilitate easy separation and recycling, reducing cost and waste. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

FeatureTraditional SynthesisPotential Green Synthesis Initiatives
Carbonyl Source Phosgene, Ethyl Chloroformate (Toxic, hazardous)Carbon Dioxide (CO2) (Abundant, non-toxic, renewable) rsc.orgresearchgate.net
Catalysis Often stoichiometric baseCatalytic (e.g., transition metals, organocatalysts, enzymes) acs.orgnih.gov
Solvents Volatile Organic Compounds (e.g., Toluene, THF)Water, Ionic Liquids, Supercritical Fluids researchgate.netnih.gov
Byproducts Halide salts (e.g., HCl, NaCl)Minimal byproducts (e.g., water)
Energy Input Often requires heatingPotentially milder conditions (e.g., room temperature photocatalysis) nih.gov

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new reactivity. The application of advanced, in-situ spectroscopic techniques can provide unprecedented detail about the formation and transformation of this compound.

In-situ NMR and IR/Raman Spectroscopy: Real-time monitoring of reactions using techniques like in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy can identify and characterize transient intermediates and transition states. irdg.orgmt.com This would allow for a detailed kinetic and mechanistic understanding of its synthesis, helping to optimize reaction conditions and catalyst performance. colab.wsyoutube.com

Advanced NMR Techniques: Two-dimensional NMR and Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of the molecule in solution, including the rotational barriers around the N-C(aryl) and N-C(O) bonds. nih.govlibretexts.org This information is crucial for understanding its reactivity and for designing it into structured materials.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can complement experimental work by modeling reaction pathways, predicting spectroscopic signatures, and explaining the origins of selectivity. nih.govnih.gov Such studies could be used to screen potential catalysts and predict the feasibility of novel transformations before attempting them in the lab.

Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD spectroscopy combined with DFT calculations could be a powerful tool for determining absolute stereochemistry and studying conformational preferences in chiral environments. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical industry, offering enhanced safety, scalability, and process control.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages over traditional batch production. nih.govresearchgate.net Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under more intense conditions safely, potentially leading to higher yields and shorter reaction times. nih.govamt.uk

High-Throughput Experimentation (HTE): Automated synthesis platforms can be used for the high-throughput screening of catalysts and reaction conditions. chemspeed.comchemcatbio.orgmpg.de Integrating a flow reactor with an automated screening platform would allow for the rapid optimization of the synthesis of this compound and its derivatives, accelerating the discovery of new applications. researchgate.netmdpi.com

Telescoped and Multistep Flow Synthesis: Future platforms could integrate multiple reaction steps into a single, continuous sequence ("telescoped synthesis"). researchgate.net For example, one could envision a flow system where N-methylaniline is first synthesized and then, without isolation, is reacted in a subsequent flow module with a carbonyl source to produce the final this compound product, streamlining the entire manufacturing process.

Q & A

Q. What established synthetic routes are available for ethyl N-(N-methylanilino)carbamate, and what intermediates are critical to its preparation?

this compound can be synthesized via carbamate-forming reactions, such as the reaction of N-methylaniline derivatives with ethyl chloroformate. A key intermediate is the anilinoethylphthalimide precursor, which undergoes nucleophilic substitution with ethyl chloroformate under controlled conditions. Purification often requires multiple recrystallizations to achieve high purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and carbamate linkage. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and carbamate (N-C=O) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, though discrepancies between calculated and observed values may arise due to isotopic patterns or impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to insufficient toxicological data, standard precautions include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Waste should be treated as hazardous until further toxicological studies are available .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed HRMS data for carbamate derivatives like this compound?

Discrepancies may stem from isotopic contributions, adduct formation, or incomplete purification. Calibration with internal standards (e.g., sodium trifluoroacetate) and tandem MS/MS analysis can clarify fragmentation pathways. Repeating synthesis and purification steps to remove trace solvents or byproducts is critical .

Q. What strategies improve crystallization efficiency and purity of this compound?

Slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile) enhances crystal growth. Temperature gradients during recrystallization can reduce co-precipitation of impurities. Single-crystal X-ray diffraction, facilitated by SHELX programs, confirms lattice packing and purity .

Q. How does computational modeling predict the stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) calculations can model hydrolysis pathways, identifying vulnerable bonds (e.g., carbamate C=O). Molecular dynamics simulations under acidic/basic conditions predict degradation products, guiding experimental stability tests .

Q. What challenges arise when refining crystallographic data for carbamate derivatives using SHELX software?

SHELX refinement requires high-resolution data to resolve rotational disorder in flexible carbamate groups. Twinning or low-resolution datasets may necessitate alternative software (e.g., OLEX2) for initial phase solving. Anisotropic displacement parameters improve accuracy for heavy atoms .

Methodological Considerations

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture, which can hydrolyze carbamate intermediates .
  • Analytical Cross-Validation : Combine NMR, IR, and HRMS with elemental analysis to confirm purity and composition .
  • Crystallography Workflow : Pair SHELXL refinement with PLATON validation to check for missed symmetry or solvent molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.